molecular formula C26H22N4O4 B2655316 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1251634-35-1

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2655316
CAS-Nummer: 1251634-35-1
Molekulargewicht: 454.486
InChI-Schlüssel: LMPJYNQSLQSNKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclic GMP Phosphodiesterase Inhibition

Research by Takase et al. (1994) explored quinazoline derivatives, including 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. They found that substitution at the 6-position with groups like methoxy significantly enhances inhibitory activity. These compounds demonstrated potent and specific inhibition of cGMP-PDE and could induce dilation of coronary arteries (Takase et al., 1994).

Antitumor Activity

Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, exhibiting significant antitumor activity. These compounds, related to this compound, were tested against a panel of 11 cell lines, showing promising results, particularly for compound 7 (Maftei et al., 2013).

Antibacterial and Antifungal Activity

Gupta et al. (2008) investigated the antimicrobial activity of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives. These compounds, related to the queried chemical, showed notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Aspergillus niger (Gupta et al., 2008).

Antimalarial Activity

Rice (1976) synthesized benzo(h)quinoline-4-methanols, similar in structure to the queried compound. These compounds displayed significant antimalarial activity against Plasmodium berghei in infected mice, although they were noted to be moderately phototoxic (Rice, 1976).

Herbicidal Applications

Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives for herbicidal applications. The synthesized compounds exhibited better herbicidal activity than mesotrione against a broad spectrum of weeds, suggesting potential agricultural use for similar compounds (Wang et al., 2014).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from the first intermediate and 4-methoxyphenylhydrazine and ethyl chloroformate. The final product is then obtained by coupling the second intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate and DMF.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "4-methoxyphenylhydrazine", "ethyl chloroformate", "3-bromo-1-chloropropane", "potassium carbonate", "DMF" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: React 4-methylbenzylamine with anthranilic acid in the presence of acetic anhydride and heat to obtain the intermediate.", "Synthesis of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: React the intermediate obtained in step 1 with 4-methoxyphenylhydrazine in the presence of ethanol and heat to obtain the hydrazone intermediate. React the hydrazone intermediate with ethyl chloroformate in the presence of triethylamine and DCM to obtain the second intermediate.", "Coupling of the second intermediate with 3-bromo-1-chloropropane: React the second intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate and DMF to obtain the final product." ] }

CAS-Nummer

1251634-35-1

Molekularformel

C26H22N4O4

Molekulargewicht

454.486

IUPAC-Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-34-23)19-11-13-20(33-2)14-12-19/h3-14H,15-16H2,1-2H3

InChI-Schlüssel

LMPJYNQSLQSNKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.